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Introduction

Pentadecan-8-amine (CisHs3N) is a long-chain aliphatic primary amine with the amino group
located centrally on a fifteen-carbon backbone.[1][2] This structure imparts specific
physicochemical properties relevant in fields such as organic synthesis, materials science, and
drug development, where it may serve as a key intermediate or a modifying agent.[3][4]
Accurate structural elucidation and purity assessment are paramount for its application,
necessitating a multi-faceted analytical approach. This in-depth technical guide provides a
comprehensive analysis of Pentadecan-8-amine using Nuclear Magnetic Resonance (NMR)
Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a mere presentation of data, offering insights into the causality
behind experimental choices and interpretation strategies, grounded in fundamental principles
of spectroscopy. The protocols and interpretations provided herein are designed to serve as a
self-validating system for researchers, scientists, and drug development professionals engaged
in the characterization of long-chain aliphatic amines.

Molecular Structure and Symmetry
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A clear understanding of the molecular structure is the foundation for interpreting spectral data.
Pentadecan-8-amine possesses a plane of symmetry through the C8 carbon, which simplifies
its NMR spectra.

Caption: Molecular structure of Pentadecan-8-amine.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules in solution. For Pentadecan-8-amine, both *H and 3C NMR will provide a detailed
map of the carbon and proton environments.

'H NMR Spectroscopy: Probing the Proton Environment

Expertise & Experience: The *H NMR spectrum of Pentadecan-8-amine is expected to be
relatively simple due to the molecule's symmetry. Protons on carbons equidistant from the
central C8 carbon are chemically equivalent. The key signals to identify are the methine proton
at C8, the amine protons, the long chain of methylene protons, and the terminal methyl
protons. The amine protons often appear as a broad signal and their chemical shift can be
concentration-dependent.[5] Their identity can be confirmed by a D20 exchange experiment,
where the signal disappears.[6]

Predicted *H NMR Data (400 MHz, CDCIs):

Predicted Coupling
Atom Position = Chemical Shift  Multiplicity Integration Constant (J,
(6, ppm) Hz)
H1, H15 (CHs) ~0.88 Triplet 6H ~7.0
H2-H7, H9-H14
~1.25-1.40 Multiplet 24H -
(CH2)
H8 (CH) ~2.70-2.90 Multiplet 1H -
NH:z ~1.10 (broad) Singlet 2H -
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Interpretation:

Terminal Methyls (H1, H15): A characteristic triplet around 0.88 ppm arises from the six
protons of the two terminal methyl groups, each split by the adjacent two methylene protons.

e Methylene Chain (H2-H7, H9-H14): The 24 protons of the methylene groups will overlap,
creating a large, complex multiplet in the 1.25 - 1.40 ppm region, typical for long alkyl chains.

¢ Methine Proton (H8): The single proton on the carbon bearing the amine group (C8) is
deshielded by the electron-withdrawing nitrogen atom and is expected to appear as a
multiplet between 2.70 and 2.90 ppm.[5]

» Amine Protons (NHz): The two amine protons typically give a broad singlet due to
quadrupole broadening and exchange. Its position can vary, but is expected around 1.10

ppm.

13C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: The symmetry of Pentadecan-8-amine is most evident in its proton-
decoupled 13C NMR spectrum, where only eight distinct signals are expected for the fifteen
carbon atoms. The chemical shifts are influenced by the proximity to the electronegative
nitrogen atom. Carbons closer to the amine group will be more deshielded and appear further
downfield.[5]

Predicted 3C NMR Data (100 MHz, CDCls):
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Atom Position Predicted Chemical Shift (8, ppm)
C8 ~ 50-55

C7,C9 ~ 33-38

C6, C10 ~ 25-30

C5, C11 ~ 29-32

C4, C12 ~ 29-32

C3,C13 ~31-34

C2,C14 ~ 22-25

C1, C15 ~14

Interpretation:

e C8: The carbon directly attached to the nitrogen atom will be the most downfield of the

aliphatic carbons, appearing in the 50-55 ppm range.

e C1, C15: The terminal methyl carbons will be the most upfield, with a characteristic signal

around 14 ppm.

e Alkyl Chain (C2-C7, C9-C14): The remaining methylene carbons will appear in the typical

aliphatic region of 22-38 ppm. The slight variations in their chemical shifts can sometimes be

resolved, with carbons closer to the amine group (C7, C9) being more downfield than those

further away.

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve 10-20 mg of Pentadecan-8-amine in approximately 0.7 mL of

deuterated chloroform (CDCIs). Ensure the sample is fully dissolved.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.
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o Spectral Width: 0-15 ppm.

o Acquisition Time: 3-4 seconds.

o Relaxation Delay: 2-5 seconds.

o Number of Scans: 16-32 scans.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled single-pulse experiment.

[e]

Spectral Width: 0-220 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024-4096 scans, depending on sample concentration.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Calibrate the *H spectrum to the residual solvent
peak of CDCIs at 7.26 ppm and the 13C spectrum to the CDClIs triplet at 77.16 ppm.

Part 2: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying key
functional groups. For Pentadecan-8-amine, the most informative regions of the IR spectrum
are the N-H stretching and bending vibrations, and the C-H stretching vibrations of the long
alkyl chain. As a primary amine, it is expected to show two distinct N-H stretching bands.[6][7]

[8]

Predicted IR Absorption Bands:
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Wavenumber . . . .
( 1 Intensity Vibrational Mode Assignment
cm-

) N-H Asymmetric & ) )
~3380 and ~3300 Medium ) Primary Amine (NH2)
Symmetric Stretch

C-H Asymmetric &
~2955, ~2920, ~2850 Strong _ Alkyl CHs & CH2
Symmetric Stretch

~1620 - 1560 Medium N-H Scissoring (Bend)  Primary Amine (NH2)
) -CH:z- Scissoring )
~1465 Medium Alkyl Chain
(Bend)
~1250 - 1020 Medium-Weak C-N Stretch Aliphatic Amine
~910 - 665 Broad, Weak N-H Wag Primary Amine (NHz)

Interpretation:

e N-H Stretching: The presence of two distinct peaks in the 3300-3400 cm~* region is a
definitive characteristic of a primary amine (R-NH2).[9] This arises from the symmetric and
asymmetric stretching modes of the N-H bonds.[8]

o C-H Stretching: Strong, sharp absorptions just below 3000 cm~t are characteristic of the C-H
bonds in the long alkyl chain.

e N-H Bending: A medium intensity band in the 1560-1620 cm~! region corresponds to the N-H
scissoring vibration, further confirming the primary amine group.[7]

e C-N Stretching: The C-N stretch for aliphatic amines is typically found in the 1020-1250 cm™1
range.[7]

Experimental Protocol for IR Spectroscopy (ATR)

e Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by
wiping it with a solvent such as isopropanol.

e Background Scan: Acquire a background spectrum of the empty ATR crystal.
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o Sample Application: Place a small drop of liquid Pentadecan-8-amine or a small amount of
solid sample onto the center of the ATR crystal.

e Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at
a resolution of 4 cm™1,

o Data Processing: The acquired spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Expertise & Experience: Electron lonization Mass Spectrometry (EI-MS) provides information
about the molecular weight and fragmentation pattern of a molecule. For aliphatic amines, the
molecular ion peak is often observed, and its mass will be an odd number according to the
Nitrogen Rule.[9][10] The most characteristic fragmentation pathway for amines is a-cleavage,
which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][11]

Predicted Mass Spectrometry Data:

miz Relative Intensity Proposed Fragment lon
227 Low [C1sH33N]* (Molecular lon)
) [CH(NH2)(C7H15)]* from loss of
142 High )
CeHa1s radical
] [CH2NHz]* (often a base peak
30 High ) )
for primary amines)
Interpretation:

e Molecular lon (M*'): Pentadecan-8-amine has a molecular weight of 227.44 g/mol .[1] The
molecular ion peak is expected at m/z 227. Its intensity may be low for long-chain amines.
The odd nominal mass is consistent with the presence of a single nitrogen atom (Nitrogen
Rule).[10]

o 0-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond alpha to the
nitrogen atom. In Pentadecan-8-amine, the bonds C7-C8 and C8-C9 are equivalent in this

© 2026 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b176425/docs?utm_src=pdf-body#spectral-analysis-of-pentadecan-8-amine-a-comprehensive-technical-guide
https://fiveable.me/organic-chem/unit-24/spectroscopy-amines/study-guide/Zf2iauKgmxqd4gBQ
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-amines/
https://chemistry.miamioh.edu/gung/CHM526/pdfs/Mass-fragmentation.pdf
https://www.benchchem.com/product/b176425/docs?utm_src=pdf-body#spectral-analysis-of-pentadecan-8-amine-a-comprehensive-technical-guide
https://www.guidechem.com/dictionary/en/18618-64-9.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b176425/docs?utm_src=pdf-body#spectral-analysis-of-pentadecan-8-amine-a-comprehensive-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

regard. Cleavage of the C7-C6 bond (or C9-C10) would result in the loss of a hexyl radical
(*CeH13), leading to a stable, resonance-stabilized iminium ion at m/z 142. This is expected
to be a major peak.

e Base Peak: For many primary amines, a characteristic peak at m/z 30, corresponding to
[CH2=NHz]*, is often the base peak. While this fragment is less directly formed from the
symmetrical Pentadecan-8-amine compared to a terminal amine like 1-pentadecylamine, it
can arise from rearrangements and is a key indicator of a primary amine moiety.[12]

[CH(NH2)(C7H15)]+
m/z = 142

_ a-Cleavage
Pentadecan-8-amine

[C15H33N]+e
m/z = 227

*C6H13 (Hexyl Radical)
(Neutral Loss)

Click to download full resolution via product page

Caption: Primary a-cleavage fragmentation of Pentadecan-8-amine.

Experimental Protocol for GC-MS

o Sample Preparation: Prepare a dilute solution of Pentadecan-8-amine (e.g., 1 mg/mL) in a
volatile organic solvent like dichloromethane or hexane.

¢ Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with
an electron ionization (EI) source.

e GC Conditions:

[¢]

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d.).

[¢]

Injector Temperature: 250 °C.

[e]

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

o

e MS Conditions:
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o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 25 to 350.

o Source Temperature: 230 °C.

» Data Analysis: Identify the chromatographic peak corresponding to Pentadecan-8-amine.
Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation
pattern. Compare the obtained spectrum with spectral libraries (e.g., NIST) for confirmation.

Conclusion

The comprehensive spectral analysis of Pentadecan-8-amine through NMR, IR, and Mass
Spectrometry provides a robust framework for its unequivocal identification and structural
verification. The molecule's symmetry is a key feature that simplifies its NMR spectra, leading
to eight distinct signals in the 133C NMR. IR spectroscopy offers rapid confirmation of the primary
amine functional group through its characteristic N-H stretching and bending vibrations. Mass
spectrometry confirms the molecular weight via the molecular ion peak and reveals a
predictable fragmentation pattern dominated by a-cleavage. By integrating the data from these
three powerful analytical techniques and following the detailed protocols, researchers can
ensure the identity and purity of Pentadecan-8-amine for its intended applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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